6-[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one
CAS No.:
Cat. No.: VC16356666
Molecular Formula: C28H29NO6
Molecular Weight: 475.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H29NO6 |
|---|---|
| Molecular Weight | 475.5 g/mol |
| IUPAC Name | 6-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-3,5,9-trimethylfuro[3,2-g]chromen-7-one |
| Standard InChI | InChI=1S/C28H29NO6/c1-15-14-34-26-17(3)27-22(12-21(15)26)16(2)20(28(31)35-27)6-7-25(30)29-9-8-18-10-23(32-4)24(33-5)11-19(18)13-29/h10-12,14H,6-9,13H2,1-5H3 |
| Standard InChI Key | CTDMMBKYGNPRSI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N4CCC5=CC(=C(C=C5C4)OC)OC)C)C |
Introduction
The compound 6-[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one is a complex organic molecule that combines the structural features of furochromenes and isoquinolines. This compound is of interest due to its potential biological activities, which are attributed to the presence of various functional groups such as methoxy and the dihydroisoquinoline moiety.
Synthesis Methods
The synthesis of 6-[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one would involve multi-step organic reactions. A common approach might include:
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Step 1: Preparation of the 6,7-dimethoxy-3,4-dihydroisoquinoline precursor through cyclization reactions.
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Step 2: Coupling this precursor with a furochromene derivative using appropriate coupling techniques.
Potential Biological Activities
Isoquinoline derivatives are often studied for their pharmacological properties, including potential anticancer, anti-inflammatory, and neuroprotective effects. The furochromene backbone may also contribute to biological activity, particularly in terms of antioxidant properties.
Data Tables
Given the lack of specific data on this compound, the following table provides a general overview of the types of biological activities associated with similar compounds:
| Compound Type | Potential Biological Activities |
|---|---|
| Isoquinoline Derivatives | Anticancer, Anti-inflammatory, Neuroprotective |
| Furochromene Derivatives | Antioxidant, Potential Anticancer |
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